![molecular formula C11H14ClN3 B2502355 [1-(4-Methylphenyl)pyrazol-3-yl]methanamine;hydrochloride CAS No. 2402828-66-2](/img/structure/B2502355.png)

[1-(4-Methylphenyl)pyrazol-3-yl]methanamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

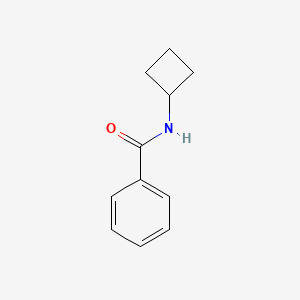

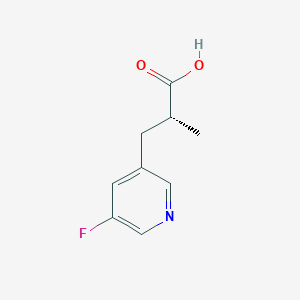

“[1-(4-Methylphenyl)pyrazol-3-yl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 2402828-66-2 . It has a molecular weight of 223.7 . The IUPAC name for this compound is (1-(p-tolyl)-1H-pyrazol-3-yl)methanamine hydrochloride . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N3.ClH/c1-9-2-4-11(5-3-9)14-7-6-10(8-12)13-14;/h2-7H,8,12H2,1H3;1H . This indicates the presence of a pyrazole ring attached to a methylphenyl group and a methanamine group.

Physical And Chemical Properties Analysis

“[1-(4-Methylphenyl)pyrazol-3-yl]methanamine;hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 223.7 .

Applications De Recherche Scientifique

Synthesis Methods

1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine : This compound was synthesized via polyphosphoric acid condensation, involving p-Toluic hydrazide and glycine. The synthesis yielded high-quality results, characterized by FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry techniques (Shimoga, Shin, & Kim, 2018).

Ambient-Temperature Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine : This compound was synthesized at ambient temperature by a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol, using magnesium sulfate as a drying agent. Characterization included IR, NMR spectroscopy, mass spectrometry, and elemental analysis (Becerra, Cobo, & Castillo, 2021).

Regioselective Synthesis of Pyrazole Derivatives : A simple and regioselective procedure for synthesizing 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives was reported. This involved 1,3-dipolar cycloaddition reactions of nitrile imines generated in situ from hydrazonoyl chloride and triethylamine with 3-formylchromones (Alizadeh, Moafi, & Zhu, 2015).

Synthesis of Fluoro Substituted Pyrazolyl Benzoxazoles : The synthesis involved a series of reactions, starting from 3-Formylchromone, and proceeding through various steps including reaction with hydrazine, hydroxylamine hydrochloride, and POCl3, to form the final pyrazole benzoxazole derivatives. Spectral analysis confirmed the structures (Jadhav, Nikumbh, & Karale, 2015).

Applications in Disease Treatment and Diagnosis

Treatment of Alzheimer's Disease : A series of 3-aryl-1-phenyl-1H-pyrazole derivatives were synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), showing promising results for Alzheimer's disease treatment. The study explored the structure-activity relationships, aiding in understanding the binding orientations and interactions in the active sites of AChE and MAO (Kumar et al., 2013).

Cellular Imaging and Photocytotoxicity : Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine exhibited photocytotoxic properties in red light, proving effective against various cell lines. This research holds potential for developing new methods for cancer treatment and imaging (Basu et al., 2014).

Anticancer and Antimicrobial Agents : Novel pyrazole derivatives with pyridyl-pyrazolines were synthesized and evaluated for anticancer and antimicrobial activities. The compounds showed significant potential in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Propriétés

IUPAC Name |

[1-(4-methylphenyl)pyrazol-3-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.ClH/c1-9-2-4-11(5-3-9)14-7-6-10(8-12)13-14;/h2-7H,8,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCUNKCMSAGRTSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CC(=N2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(4-Methylphenyl)pyrazol-3-yl]methanamine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(1,3-Dioxo-2-benzo[de]isoquinolinyl)propylthio]propanoic acid](/img/structure/B2502272.png)

![[5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B2502283.png)

![2-chloro-N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2502285.png)

![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2502288.png)

![(E)-2-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2502291.png)

![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B2502292.png)